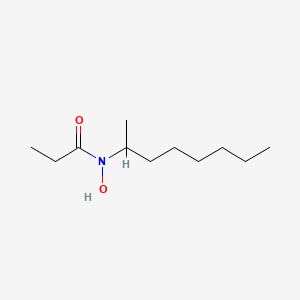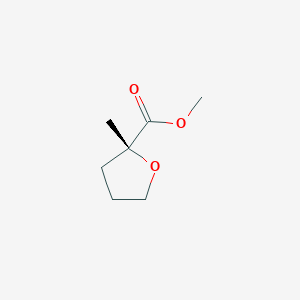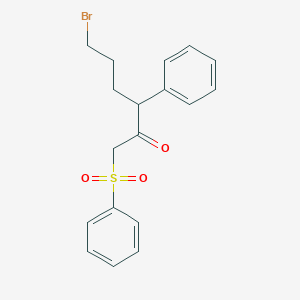![molecular formula C11H23N3 B14592576 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine CAS No. 61309-14-6](/img/structure/B14592576.png)
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine is a complex organic compound with a unique structure that includes a pyrrolidine ring and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Methyl and Isobutyl Groups: The methyl and isobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Ethylamine Group: The ethylamine group can be introduced through a reductive amination reaction involving an aldehyde and ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl)-: A structurally similar compound with different functional groups.
2-Methyl-2-propen-1-amine: Another related compound with a different arrangement of atoms.
Uniqueness
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine is unique due to its specific combination of a pyrrolidine ring and an ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61309-14-6 |
|---|---|
Molekularformel |
C11H23N3 |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
2-[[1-methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanamine |
InChI |
InChI=1S/C11H23N3/c1-9(2)8-10-4-5-11(14(10)3)13-7-6-12/h9-10H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
OMYHZCLQJWBZAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCC(=NCCN)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


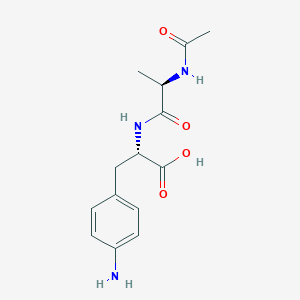
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)

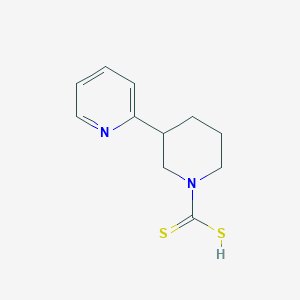
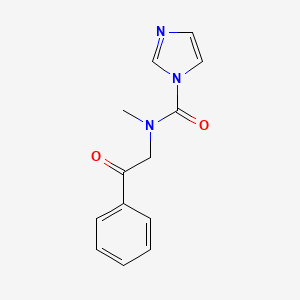
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
